molecular formula C6H14ClN B1448154 3,3-Dimethylcyclobutan-1-amine hydrochloride CAS No. 1284247-23-9

3,3-Dimethylcyclobutan-1-amine hydrochloride

Cat. No. B1448154
CAS RN: 1284247-23-9
M. Wt: 135.63 g/mol
InChI Key: UDSDDUMNKUMRIP-UHFFFAOYSA-N
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Description

3,3-Dimethylcyclobutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1284247-23-9 . It has a molecular weight of 135.64 and its IUPAC name is 3,3-dimethylcyclobutan-1-amine hydrochloride . The compound is in solid form .


Molecular Structure Analysis

The InChI code for 3,3-Dimethylcyclobutan-1-amine hydrochloride is 1S/C6H13N.ClH/c1-6(2)3-5(7)4-6;/h5H,3-4,7H2,1-2H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,3-Dimethylcyclobutan-1-amine hydrochloride include a molecular weight of 135.64 , and it is a solid at room temperature .

Scientific Research Applications

Synthesis and Derivative Formation

  • The compound is used in the synthesis of new 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine derivatives, showcasing its role in the creation of new chemical entities (Kozhushkov et al., 2010).
  • It's involved in the synthesis of protected 2-aminocyclobutanone, a synthon for accessing cyclobutanone-containing inhibitors of hydrolase enzymes (Habeeb Mohammad et al., 2020).

Reaction Mechanisms and Syntheses

  • Used in reactions with ketenes and ethoxyalkynes to synthesize 2,2,4-trialkylcyclobutane-1,3-diones, demonstrating its utility in complex chemical reactions (Mccarney et al., 1976).
  • Employed in electrospray ionization mass spectrometry studies for investigating radical cation chain reactions in solution, illustrating its role in advanced analytical chemistry (Meyer & Metzger, 2003).

Medicinal Chemistry and Pharmacology

  • Its derivatives have been synthesized and evaluated as potential antineoplastic agents, highlighting its significance in drug discovery and cancer research (Pettit et al., 2003).
  • It is also involved in the study of amide formation mechanisms, crucial for bioconjugation in aqueous media, indicating its importance in biochemical applications (Nakajima & Ikada, 1995).

properties

IUPAC Name

3,3-dimethylcyclobutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N.ClH/c1-6(2)3-5(7)4-6;/h5H,3-4,7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDSDDUMNKUMRIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)N)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Dimethylcyclobutan-1-amine hydrochloride

CAS RN

1284247-23-9
Record name 3,3-dimethylcyclobutan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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